molecular formula C14H13N3O3S2 B2595284 N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 865545-82-0

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2595284
CAS No.: 865545-82-0
M. Wt: 335.4
InChI Key: ZIJMVSRTJRVXQP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound that features a benzamide core substituted with a cyanothiophene and a dimethylsulfamoyl group

Preparation Methods

The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the cyanothiophene intermediate: This involves the reaction of a thiophene derivative with a cyanating agent under controlled conditions.

    Coupling with benzamide: The cyanothiophene intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst.

    Introduction of the dimethylsulfamoyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanothiophene moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The cyanothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide can be compared with similar compounds such as:

    N-(3-cyanothiophen-2-yl)-3-(ethanesulfonyl)benzamide: This compound has a similar structure but with an ethanesulfonyl group instead of a dimethylsulfamoyl group.

    N-(3-cyanothiophen-2-yl)benzamide: This simpler compound lacks the dimethylsulfamoyl group, which may affect its solubility and biological activity.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-17(2)22(19,20)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-21-14/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJMVSRTJRVXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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